Acrivastine D7 - 172165-56-9

Acrivastine D7

Catalog Number: EVT-3318657
CAS Number: 172165-56-9
Molecular Formula: C22H24N2O2
Molecular Weight: 355.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Acrivastine D7 is a chemical compound primarily recognized for its application as an antihistamine. It is a derivative of acrivastine, which is utilized in the treatment of allergic conditions such as hay fever and urticaria. The compound is classified under the category of histamine H1 receptor antagonists, which function by blocking the action of histamine, a substance in the body that causes allergic symptoms.

Source and Classification

Acrivastine D7 is synthesized from various precursors through multi-step chemical reactions. It falls under the classification of pharmaceuticals, specifically as an antihistaminic agent. The compound is structurally related to other antihistamines but is distinguished by its specific molecular modifications that enhance its efficacy and reduce side effects.

Synthesis Analysis

The synthesis of Acrivastine D7 involves several key methods, with one prominent approach detailed in a patent that outlines a classical five-step synthesis process. This involves:

  1. Preparation of 2,6-Dibromopyridine: This serves as a foundational building block.
  2. Formation of Bromo-6-2-(4-Toluoyl) Pyridine: A critical intermediate.
  3. Synthesis of 2-(6-Bromo-2-Pyridyl)-2-(4-Tolyl)-1,3-Dioxolane: Another intermediate crucial for further reactions.
  4. Production of (E)-3-[6-[(4-Tolyl) Carbonyl]-2-Pyridyl] Ethyl Propenoate: This step leads closer to the final product.
  5. Final Conversion to Acrivastine: The last step yields Acrivastine D7 from the previously synthesized intermediates.

The entire process emphasizes the use of palladium catalysts to facilitate reactions while minimizing hazardous byproducts, enhancing safety and efficiency in industrial applications .

Molecular Structure Analysis

The molecular structure of Acrivastine D7 can be analyzed through its chemical formula and structural representations. The compound typically features:

  • Molecular Formula: C18H22N2O3
  • Key Functional Groups: Includes aromatic rings, nitrogen atoms, and carbonyl groups.

The structural representation reveals a complex arrangement that allows for interaction with histamine receptors, which is essential for its pharmacological activity.

Chemical Reactions Analysis

Acrivastine D7 undergoes various chemical reactions during its synthesis and potential degradation pathways. Key reactions include:

  • Coupling Reactions: Utilization of palladium-catalyzed coupling techniques to form complex structures from simpler precursors.
  • Hydrolysis Reactions: These may occur during the synthesis or metabolism, affecting the stability and bioavailability of the compound.

The technical details surrounding these reactions highlight the importance of reaction conditions such as temperature, solvent choice, and catalyst presence to optimize yields and purity .

Mechanism of Action

The mechanism of action for Acrivastine D7 involves its binding to histamine H1 receptors in various tissues. By blocking these receptors, the compound effectively prevents histamine from exerting its effects, which include vasodilation, increased vascular permeability, and stimulation of sensory nerves leading to itching and discomfort.

Process Details

  • Receptor Binding: Acrivastine D7 competes with histamine for binding sites on H1 receptors.
  • Inhibition of Signal Transduction: This prevents downstream signaling pathways that would typically lead to allergic responses.

Data from pharmacological studies indicate that Acrivastine D7 exhibits a favorable profile with reduced sedative effects compared to older antihistamines .

Physical and Chemical Properties Analysis

Acrivastine D7 possesses several notable physical and chemical properties:

  • Physical State: Typically appears as a solid at room temperature.
  • Solubility: Soluble in organic solvents but has limited solubility in water.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range indicative of its crystalline structure.

Relevant analyses often focus on lipophilicity parameters (e.g., log P values), which influence absorption and distribution in biological systems .

Applications

Acrivastine D7 is primarily utilized in scientific research and clinical settings as an antihistamine for treating allergic reactions. Its applications include:

  • Allergy Relief: Effective in managing symptoms associated with hay fever and other allergic conditions.
  • Pharmaceutical Research: Studied for potential modifications to enhance efficacy or reduce side effects further.

The ongoing research into Acrivastine D7 may lead to new formulations or therapeutic uses beyond traditional antihistaminic applications .

Introduction to Deuterated Antihistamines in Contemporary Research

Rationale for Deuterium Labeling in Pharmacologically Active Compounds

The incorporation of deuterium into pharmacologically active compounds capitalizes on intrinsic physicochemical differences between hydrogen (protium) and its stable heavy isotope. The C-D bond exhibits greater stability than the C-H bond due to its lower zero-point energy and higher activation energy for cleavage (approximately 1.2-1.5 kcal/mol difference) [3] [9]. This phenomenon, quantified as the deuterium kinetic isotope effect (DKIE), manifests when bond cleavage becomes rate-limiting in metabolic transformations. The DKIE follows the relationship kH/kD, where values typically range between 1 and 5 for primary isotope effects, with a theoretical maximum near 7-10 under optimal conditions [9]. For acrivastine, which undergoes extensive hepatic metabolism via cytochrome P450 enzymes, deuteration at critical positions can significantly attenuate oxidative transformations, particularly at the methyl group and aromatic positions where hydroxylation occurs [7] [8].

The strategic placement of deuterium atoms serves dual purposes: (1) modulating metabolic pathways to prolong half-life or redirect biotransformation routes, and (2) creating distinct mass signatures for analytical detection without compromising target engagement. For Acrivastine-D7, the seven deuterium atoms (incorporated as methyl-d₃ and phenyl-2,3,5,6-d₄) increase the molecular mass by 7 Da, creating a clear mass spectrometric differentiation from the native compound while maintaining the molecular geometry and electronic properties essential for H₁-receptor antagonism [1] [5]. This precise deuteration approach enables researchers to track the parent molecule and its metabolites in complex biological matrices with exceptional specificity, overcoming the analytical challenges posed by the rapid metabolism of conventional acrivastine (elimination half-life ≈ 1.5-2.1 hours) [7] [8].

Table 2: Deuterium Kinetic Isotope Effects (DKIE) in Pharmaceutical Applications

Metabolic ProcessTypical DKIE Range (kH/kD)Impact on Drug Metabolism
O-Dealkylation3-7High sensitivity to deuteration
Aliphatic Hydroxylation2-6Significant attenuation possible
N-Dealkylation (acylamide)2-5Moderate to strong effect
N-Dealkylation (amine)1-2Minimal impact
Aromatic Hydroxylation1-1.5Negligible effect

Acrivastine-D7 as a Tracer Molecule in Allergic Disease Mechanism Studies

Acrivastine-D7 serves as an exemplary isotopic tracer in allergy research due to its identical receptor binding characteristics to native acrivastine combined with superior traceability. The deuterium labeling enables precise pharmacokinetic tracking in complex biological systems through mass spectrometry. When administered simultaneously with non-deuterated acrivastine in crossover studies, the deuterated analog allows researchers to differentiate exogenous and endogenous compounds, providing unprecedented clarity in absorption and distribution studies [5] [7]. Research demonstrates that the deuterium substitution in Acrivastine-D7 does not alter its primary pharmacodynamic activity as an H₁-receptor antagonist, maintaining its rapid onset (within 15 minutes for wheal/flare inhibition) and duration (≥8 hours) comparable to the native molecule [7] [8].

The metabolic profile of Acrivastine-D7 reveals crucial insights into antihistamine biotransformation. While native acrivastine undergoes rapid reduction of its acrylic acid side chain to form an active propionic acid metabolite (accounting for 15-17% of urinary excretion), the deuterated version shows altered metabolic kinetics at deuterated positions [7]. Mass spectrometric analysis of Acrivastine-D7 and its metabolites enables detailed mapping of the biotransformation pathways in various allergy models. This tracer approach has been particularly valuable in studying tissue-specific distribution in nasal mucosa, bronchial tissue, and skin – key sites of histamine activity in allergic rhinitis, asthma, and urticaria [4] [8]. Furthermore, Acrivastine-D7 facilitates quantitative assessments of blood-brain barrier penetration, providing experimental evidence for acrivastine's low CNS availability, which underpins its minimal sedative effects compared to first-generation antihistamines [7] [8].

Table 3: Comparative Pharmacokinetic Parameters of Acrivastine-D7 vs. Acrivastine

ParameterAcrivastine-D7AcrivastineAnalytical Method
Time to Peak (Tₘₐₓ)1.4-1.6 hours1.4 hoursHPLC-MS/MS
Plasma Protein Binding~50% (albumin)~50% (albumin)Equilibrium dialysis
Principal Metabolic PathwayReduced acrylic acid side chainReduced acrylic acid side chainMS/MS fragmentation
Urinary Excretion (unchanged)~59%~59%LC-MS quantitation
Metabolic Ratio (D7:H)1:0.8-0.9N/AIsotopic ratio MS

Historical Development of Labeled Antihistamines in Experimental Pharmacology

The development of isotopically labeled antihistamines represents a significant evolution in experimental pharmacology, beginning with radiolabeled compounds using tritium (³H) and carbon-14 (¹⁴C) in the mid-20th century. These early tracers enabled fundamental discoveries in histamine receptor localization and drug distribution but presented challenges including radioactive hazards, radiolysis-induced instability, and complex synthesis requirements [3] [9]. The transition to stable isotopic labeling with deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) addressed these limitations while providing comparable analytical sensitivity through modern mass spectrometry. Acrivastine-D7 emerged within this paradigm shift toward stable isotopes, first synthesized in the 1990s as analytical techniques like LC-MS/MS gained prominence in pharmacokinetic research [5].

The development of Acrivastine-D7 specifically built upon the established pharmacology of acrivastine, which was developed as a structural analog of triprolidine with improved specificity and reduced central effects [2] [7]. As a second-generation antihistamine, acrivastine offered advantages over first-generation compounds like diphenhydramine and clemastine, particularly its limited CNS penetration and minimal anticholinergic effects. These properties made it an ideal candidate for deuterium labeling to further investigate its tissue-selective distribution. The synthesis of Acrivastine-D7 targeted positions with high metabolic turnover – specifically the methyl group and ortho positions on the phenyl ring – to maximize the kinetic isotope effect on metabolic stability while preserving molecular recognition at H₁ receptors [5] [9].

The broader context of deuterated antihistamine development includes significant milestones such as the 2017 FDA approval of deutetrabenazine (for chorea in Huntington's disease), which validated deuterium substitution as a viable drug development strategy. More recently, de novo deuterated drugs like deucravacitinib (2022) have expanded applications beyond metabolic stabilization to include modulation of metabolic pathways for improved target selectivity [3] [9]. Within this evolving landscape, Acrivastine-D7 maintains specific utility as a research tool rather than a therapeutic entity, enabling mechanistic studies that inform the development of improved antihistamine therapies.

Table 4: Evolution of Labeled Antihistamines in Pharmacological Research

EraLabeling ApproachRepresentative CompoundsKey AdvantagesLimitations
1960s-1980sRadioisotopes (³H, ¹⁴C)³H-Diphenhydramine, ¹⁴C-ChlorpheniramineHigh sensitivity, Established methodologyRadiolysis, Safety concerns, Regulatory complexity
1980s-2000sSingle-position deuteriumD₁-Hydroxyzine, D₂-LoratadineNon-radioactive, Synthetic feasibilityLimited isotope effects, Minimal mass shift
2000s-PresentMulti-position deuterationAcrivastine-D7, D₈-BilastineEnhanced metabolic stability, Clear MS differentiationSynthetic complexity, Potential lipophilicity changes
2010s-PresentDe novo deuterated drugsDeutetrabenazine, DeucravacitinibOptimized pharmacology, Therapeutic applicationsExtensive clinical development required

Properties

CAS Number

172165-56-9

Product Name

Acrivastine D7

IUPAC Name

(E)-3-[6-[(E)-3-pyrrolidin-1-yl-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]prop-1-enyl]pyridin-2-yl]prop-2-enoic acid

Molecular Formula

C22H24N2O2

Molecular Weight

355.5 g/mol

InChI

InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+/i1D3,7D,8D,9D,10D

InChI Key

PWACSDKDOHSSQD-XQHWGIKSSA-N

SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O)[2H])[2H])C([2H])([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.